molecular formula C15H13FO3 B3265683 [1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy- CAS No. 408372-67-8

[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-

Cat. No.: B3265683
CAS No.: 408372-67-8
M. Wt: 260.26 g/mol
InChI Key: NYKMPVSCIMPULS-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carboxaldehyde group at the 3-position, a fluorine atom at the 4’-position, and two methoxy groups at the 2’ and 4-positions. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as toluene, ethanol, or water.

Industrial Production Methods

In an industrial setting, the production of [1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: [1,1’-Biphenyl]-3-carboxylic acid, 4’-fluoro-2’,4-dimethoxy-.

    Reduction: [1,1’-Biphenyl]-3-methanol, 4’-fluoro-2’,4-dimethoxy-.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The presence of the fluorine atom and methoxy groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy-: Characterized by the presence of a carboxaldehyde group, a fluorine atom, and two methoxy groups.

    [1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,5-dimethoxy-: Similar structure but with the methoxy groups at different positions.

    [1,1’-Biphenyl]-3-carboxaldehyde, 4’-chloro-2’,4-dimethoxy-: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of a carboxaldehyde group, a fluorine atom, and two methoxy groups in [1,1’-Biphenyl]-3-carboxaldehyde, 4’-fluoro-2’,4-dimethoxy- imparts distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-fluoro-2-methoxyphenyl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-6-3-10(7-11(14)9-17)13-5-4-12(16)8-15(13)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKMPVSCIMPULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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